Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate is a chiral compound that features a cyclopentyl ring and an amino acid derivative. This compound is classified as an amino acid derivative and is significant in the field of medicinal chemistry due to its potential applications in drug synthesis, particularly for anti-inflammatory agents and other therapeutic compounds. Its IUPAC name reflects its structural complexity and functional groups, which include a tert-butoxycarbonyl protecting group on the amino functionality.
The synthesis of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate typically involves several key steps:
These steps can be optimized for large-scale production in industrial settings, ensuring high yields and purity of the final product .
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate has a complex molecular structure characterized by:
The molecular formula for this compound is C₁₁H₁₉NO₃, and it has a molecular weight of approximately 215.28 g/mol. Its InChI key is ZGQSMYWOPKCARZ-ZETCQYMHSA-N, which can be used for database searches .
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate can participate in various chemical reactions due to its functional groups:
These reactions highlight its utility as an intermediate in organic synthesis and drug development .
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate acts primarily through its interaction with glycine receptors in biological systems. As a glycine derivative, it may influence several physiological processes:
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate finds applications across various scientific fields:
The construction of the enantiomerically pure cyclopentyl moiety in methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate (MW: 243.30 g/mol, C₁₂H₂₁NO₄) represents a fundamental synthetic challenge due to the compound's significance as a constrained α-amino acid derivative [6]. The chiral cyclopentyl backbone imposes significant steric hindrance, necessitating precise stereocontrol strategies during α-carbon functionalization. Two predominant methodologies have emerged for establishing the requisite (S)-configuration:
Enantioselective Alkylation: This approach utilizes Evans oxazolidinone auxiliaries or Myers pseudoephedrine chiral controllers to direct the stereoselective alkylation of glycine equivalents. Cyclopentyl halides or metalloorganic reagents serve as electrophilic coupling partners. Critical parameters include reaction temperature (-78°C to 25°C), solvent polarity (preferential use of tetrahydrofuran or dimethylformamide), and stoichiometric control of the base (lithium hexamethyldisilazide) to minimize racemization [6].
Asymmetric Hydrogenation: Chiral enamide precursors derived from cyclopentanecarboxaldehyde undergo asymmetric hydrogenation using ruthenophos or biphosphine-rhodium catalysts. This method achieves superior enantiomeric excess (typically >95% ee) but requires meticulous pressure control (50–200 psi H₂) and catalyst loading optimization (0.5–2 mol%) to maintain cost-effectiveness at scale [6].
Table 1: Comparative Analysis of Stereoselective Methods for Cyclopentyl Backbone Synthesis
Methodology | Reagent System | Temperature | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|---|
Evans Auxiliary Alkylation | N-Acyloxazolidinone / LDA / Cp-CH₂Br | -78°C | 88–92 | 75 | Predictable stereocontrol |
Myers Chiral Controller | Pseudoephedrine Glycinamide / Cp-MgCl | 0°C | 90–94 | 82 | Recyclable chiral agent |
Asymmetric Hydrogenation | Ru-(S)-BINAP / H₂ (100 psi) | 25°C | 96–99 | 90 | High enantioselectivity |
The cyclopentyl ring’s conformational rigidity significantly influences the stereochemical outcome, with cis-substituted intermediates exhibiting faster reaction kinetics but lower enantioselectivity compared to trans-configured precursors. Solvent selection proves critical—aprotic solvents enhance diastereoselectivity by minimizing proton exchange at the α-carbon, thereby preserving chiral integrity throughout the transformation [6].
The Boc protecting group serves dual functions in methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate: preventing undesired nucleophilic attack at the α-amino group during esterification and facilitating orthogonal deprotection in multistep syntheses. Protection efficiency depends critically on:
Table 2: Boc Protection Optimization Parameters for Cyclopentylglycine Derivatives
Condition Variable | Optimal Range | Suboptimal Choice | Impact on Yield | Racemization Risk |
---|---|---|---|---|
Base | Diisopropylethylamine | Triethylamine | +15–20% | Moderate increase |
Solvent | N-Methylpyrrolidone | Tetrahydrofuran | +12% | Significant increase |
Catalyst | 4-Dimethylaminopyridine | None | +40% | Negligible change |
Temperature | 0–25°C | 40°C | -30% | Severe increase |
Deprotection kinetics reveal heightened stability of the Boc group in cyclopentyl derivatives compared to linear analogs—trifluoroacetic acid-mediated cleavage requires extended exposure (2–4 hours) at 0–5°C to prevent ester solvolysis. This stability is attributed to the cyclopentyl group’s inductive effect, which reduces nitrogen nucleophilicity and consequently decelerates carbamate protonation [6] .
Esterification of the carboxylic acid functionality in Boc-protected cyclopentylglycine demands precision catalysis to avoid epimerization or Boc cleavage. Three catalytic systems demonstrate particular efficacy:
Table 3: Catalytic Efficiency Comparison for Esterification/Deprotection Steps
Transformation | Catalyst System | Conversion (%) | Epimerization (%) | Reaction Time (h) |
---|---|---|---|---|
Carboxylic Acid Esterification | DIC/DMAP (CH₂Cl₂, 25°C) | 98 | <1 | 6 |
SOCl₂/MeOH (reflux) | 90 | 5–8 | 2 | |
Novozym 435 (hexane, 40°C) | 85 | 0 | 48 | |
Boc Deprotection | TiCl₄ (0.2 equiv, CH₂Cl₂, 0°C) | >99 | 0 | 1 |
TFA/CH₂Cl₂ (1:1, 0°C) | >99 | 1–3 | 2–4 |
Kinetic studies reveal that cyclopentyl-induced steric compression lowers the energy barrier for intramolecular acyl transfer during enzyme-catalyzed methanolysis, rationalizing the 30% rate enhancement observed versus acyclic analogs. For acid-catalyzed deprotection, Lewis acids (e.g., TiCl₄) exhibit chelation with the carbonyl oxygen of the methyl ester, paradoxically protecting it from nucleophilic attack during Boc cleavage [3] .
The industrial synthesis of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate frequently employs Grignard addition to chiral glycine equivalents for constructing the quaternary cyclopentyl carbon center. However, three critical challenges emerge during scale-up:
Process analytical technology tools (reactIR, online NMR) enable real-time monitoring of Grignard formation, identifying the critical inflection point at 95% organometallic conversion—beyond which Schlenk equilibrium shifts diminish nucleophilicity. Throughput analysis confirms that switching from batch to continuous flow microreactors enhances space-time yield by 200% while reducing solvent consumption by 40%, primarily through improved heat transfer and mixing efficiency in the microscale environment. These optimizations transform a previously problematic transformation into a viable kilogram-scale process for pharmaceutical intermediate production [3] [6].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8